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Compound of Interest

Compound Name: 1-(Methanesulfonyl)pentane

Cat. No.: B15489825 Get Quote

An In-depth Examination of its Synthesis, Properties, and Relevance in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(Methanesulfonyl)pentane, also

known by its IUPAC name 1-(Methylsulfonyl)pentane and as 1-Mesylpentane. The document

details the compound's physicochemical properties, provides a detailed experimental protocol

for its synthesis via the oxidation of its thioether precursor, and explores the broader

significance of the sulfonyl functional group in the context of drug discovery and development.

This guide is intended for researchers, medicinal chemists, and professionals in the

pharmaceutical sciences.

Chemical and Physical Properties
1-(Methanesulfonyl)pentane is an organosulfur compound featuring a sulfonyl group attached

to a pentyl chain. The key quantitative data for this compound are summarized in the table

below.
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Property Value Source

IUPAC Name 1-(Methylsulfonyl)pentane N/A

Synonyms
1-(Methanesulfonyl)pentane,

1-Mesylpentane

CAS Number 6178-53-6

Molecular Formula C₆H₁₄O₂S N/A

Molecular Weight 150.24 g/mol N/A

Melting Point 35-36 °C

Boiling Point 39-40 °C at 0.1 Torr

Density 0.9972 g/cm³ at 25 °C

Synthesis and Experimental Protocols
The most common and efficient synthesis of 1-(methanesulfonyl)pentane is achieved through

the oxidation of its corresponding sulfide precursor, 1-(methylthio)pentane. This two-step

process involves the initial preparation of the thioether followed by its oxidation to the sulfone.

Step 1: Synthesis of 1-(Methylthio)pentane (Precursor)
The precursor, 1-(methylthio)pentane, can be synthesized via a nucleophilic substitution

reaction between 1-pentanethiol and a methylating agent, such as methyl iodide, under basic

conditions.

Materials:

1-Pentanethiol

Methyl Iodide

Sodium hydroxide (NaOH)

Ethanol
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Water

Diethyl ether

Protocol:

In a round-bottom flask, dissolve 1-pentanethiol (1.0 eq) in ethanol.

Add an aqueous solution of sodium hydroxide (1.1 eq) to the flask and stir the mixture to

form the sodium thiolate salt.

Cool the reaction mixture in an ice bath and add methyl iodide (1.1 eq) dropwise while

stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-

18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the ethanol under reduced pressure.

Add water to the residue and extract the product with diethyl ether (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Remove the solvent by rotary evaporation to yield crude 1-(methylthio)pentane, which can

be purified by distillation if necessary.

Step 2: Oxidation of 1-(Methylthio)pentane to 1-
(Methanesulfonyl)pentane
The oxidation of the thioether to the sulfone can be reliably performed using meta-

chloroperoxybenzoic acid (m-CPBA). Using a slight excess of the oxidizing agent ensures the

complete conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate.[1][2]

Materials:
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1-(Methylthio)pentane

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Dissolve 1-(methylthio)pentane (1.0 eq) in a suitable solvent like dichloromethane in a round-

bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

In a separate beaker, dissolve m-CPBA (approximately 2.2-2.5 eq) in the same solvent.

Add the m-CPBA solution dropwise to the stirred thioether solution, maintaining the

temperature at 0 °C. The use of over 2.0 equivalents of m-CPBA favors the formation of the

sulfone over the sulfoxide.[1]

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the

starting material and the sulfoxide intermediate.

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the

m-chlorobenzoic acid byproduct.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

The resulting crude product, 1-(methanesulfonyl)pentane, can be purified by

recrystallization or column chromatography on silica gel.

Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final

product.
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Caption: Synthetic route for 1-(Methanesulfonyl)pentane.

Role and Applications in Drug Development
While 1-(methanesulfonyl)pentane itself is not a therapeutic agent, its core functional group,

the sulfonyl group (R-S(=O)₂-R'), is of immense importance in medicinal chemistry. Sulfones

and their close relatives, sulfonamides, are found in a wide array of approved drugs.

Key Attributes of the Sulfonyl Group:

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen

bond acceptors, enabling potent interactions with biological targets such as enzyme active
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sites and receptors.

Metabolic Stability: The sulfonyl group is chemically inert and resistant to metabolic

degradation. Introducing this moiety can block metabolically labile sites within a drug

candidate, thereby improving its pharmacokinetic profile and prolonging its duration of action.

Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like

carbonyls, carboxylates, or phosphates. This substitution can maintain or enhance biological

activity while favorably modulating physicochemical properties such as solubility and polarity.

[1]

Structural Rigidity: When incorporated into cyclic structures, the tetrahedral geometry of the

sulfonyl group can act as a conformational constraint, locking side chains into specific

orientations that may be optimal for binding to a target.[1]

The aliphatic sulfone moiety, as seen in 1-(methanesulfonyl)pentane, serves as a

fundamental scaffold. Drug development professionals can utilize such simple structures as

starting points or fragments in the design of more complex molecules with tailored biological

activities, leveraging the beneficial properties of the sulfonyl group to achieve desired

therapeutic outcomes. The study of simple sulfones contributes to a deeper understanding of

how this functional group influences molecular properties, which is crucial for the rational

design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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